molecular formula C24H28N4O2S B2975789 N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1189854-17-8

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2975789
CAS No.: 1189854-17-8
M. Wt: 436.57
InChI Key: JNXITZSLCKPBMQ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a triazaspirodecadienyl group, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethoxy group.

    Synthesis of the Triazaspirodecadienyl Intermediate: This intermediate is synthesized through a series of reactions involving the formation of the triazole ring and the spiro linkage.

    Coupling Reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the triazaspirodecadienyl intermediate in the presence of a suitable catalyst to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals or therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is not well-documented. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved in its mechanism of action would depend on the specific biological context in which it is studied.

Comparison with Similar Compounds

Similar compounds to N-(4-ETHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE include:

The uniqueness of this compound lies in its triazaspirodecadienyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-3-30-20-11-9-19(10-12-20)25-21(29)17-31-23-22(18-7-5-4-6-8-18)26-24(27-23)13-15-28(2)16-14-24/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXITZSLCKPBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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